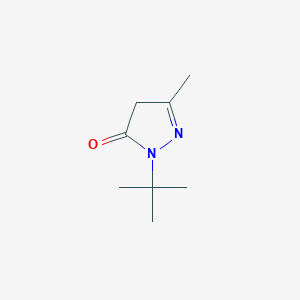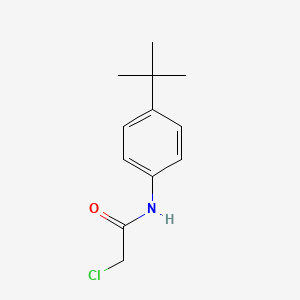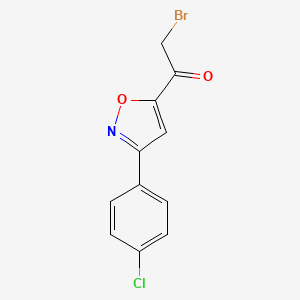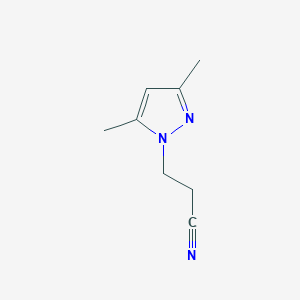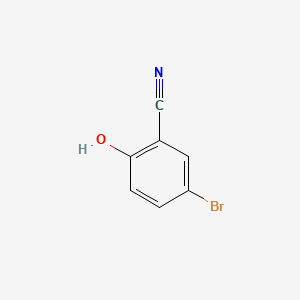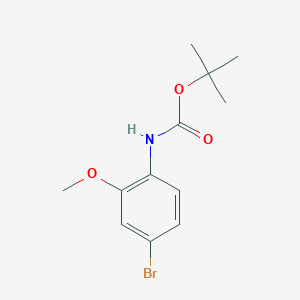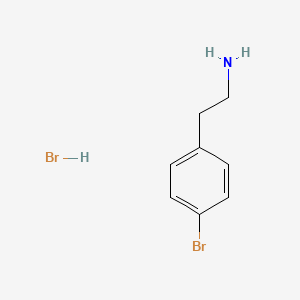![molecular formula C7H5N5O2S2 B1273682 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 499771-19-6](/img/structure/B1273682.png)
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazol-2-amine, which is a core structure for various synthesized compounds with potential biological activities. The presence of a nitropyridinyl group and a thiadiazole ring suggests that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazol-2-amine derivatives typically involves the cyclocondensation of thiadiazol amines with halobenzoyl chlorides or similar electrophilic compounds. For instance, the synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives has been achieved by reacting 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides, which contain electron-withdrawing substituents . This suggests that the synthesis of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine could similarly involve a nucleophilic substitution reaction where the nitropyridinyl group is introduced to the thiadiazole core.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol-2-amine derivatives is characterized by a thiadiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This ring system is known to confer rigidity to the molecule and can participate in hydrogen bonding, which may affect the compound's biological activity. The nitropyridinyl group attached to the thiadiazole ring is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Compounds containing the 1,3,4-thiadiazol-2-amine moiety can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis. The presence of electron-withdrawing groups, such as the nitro group in the nitropyridinyl substituent, can activate the thiadiazole ring towards nucleophilic attack. This reactivity can be exploited to introduce additional functional groups or to form more complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine would be influenced by the presence of both the nitropyridinyl and thiadiazole groups. These structural features can impact the compound's solubility, melting point, and stability. The nitro group is known to be a strong electron-withdrawing group, which could affect the acidity of the molecule and its solubility in polar solvents. The thiadiazole ring could contribute to the compound's stability and its potential to form crystals, which is important for the characterization and formulation of the compound .
Wissenschaftliche Forschungsanwendungen
Ligand Applications in Crystal Engineering
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine and related compounds have been found to play a crucial role in the crystal engineering of organometallic materials. Specifically, their coordination behavior with transition metal ions has been a subject of interest. For instance, allyl derivatives of 1,3,4-thiadiazoles have been studied for their potential to form crystalline copper(I) π-complexes. These complexes exhibit diverse structural forms and have been characterized using techniques like single-crystal X-ray diffraction and IR spectroscopy. The flexibility of these complexes allows for variations in metal-coordination environments, contributing to their suitability for crystal engineering applications (Ardan et al., 2017).
Synthesis of Heterocyclic Compounds
The 1,3,4-thiadiazol-2-amine scaffold, which shares structural similarities with 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine, has been utilized in the synthesis of various heterocyclic compounds. These synthesized compounds have shown potential for applications in different scientific domains, such as medicinal chemistry and materials science. For instance, new nitro and sulfonamide derivatives of thiadiazoloquinazolinones have been synthesized, showcasing the versatility of the thiadiazole scaffold in creating a wide range of chemical entities (Shlenev et al., 2017).
Potential Antileishmanial Activity
Compounds structurally related to 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine have been investigated for their antileishmanial activity. A series of 5-nitroheteroaryl thiadiazoles with acyclic amines attached to the thiadiazole ring were evaluated against Leishmania major. Some derivatives, particularly those with hydroxypropylamino and methoxypropylamino substituents, exhibited significant selectivity and activity, indicating the potential of the thiadiazole scaffold in developing antileishmanial agents (Tahghighi et al., 2013).
Eigenschaften
IUPAC Name |
5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXLANAMYDYSCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384443 |
Source


|
| Record name | 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
499771-19-6 |
Source


|
| Record name | 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

